N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine

Calcium Channel Blockers Cardiovascular Pharmacology Migraine Research

The fluoren-9-imine moiety imparts unique conformational rigidity absent in simpler benzhydrylpiperazine analogs, positioning this compound as a superior advanced intermediate for structure-activity campaigns and a high-potency probe for calcium channel pharmacology and CYP450 inhibition studies. Substituting with a structurally similar analog fundamentally alters target engagement and invalidates comparative experiments. Procure this specific scaffold to ensure experimental reproducibility in target validation, metabolic profiling, and pre-organized ligand library synthesis.

Molecular Formula C30H27N3
Molecular Weight 429.6g/mol
CAS No. 1698-46-0
Cat. No. B416172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
CAS1698-46-0
Molecular FormulaC30H27N3
Molecular Weight429.6g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=C4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C30H27N3/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)32-19-21-33(22-20-32)31-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,30H,19-22H2
InChIKeyCUEMNBRDEUBXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine (CAS 1698-46-0): Core Identity and Baseline Characteristics for Procurement Decisions


N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine (CAS 1698-46-0) is a synthetic, complex organic small molecule with the molecular formula C30H27N3 and a molecular weight of 429.6 g/mol . It belongs to the broad class of benzhydrylpiperazine derivatives, a chemical scaffold recognized for its diverse pharmacological activities, including calcium antagonism, central nervous system modulation, and enzyme inhibition [1]. The compound is structurally characterized by a piperazine ring substituted with a benzhydryl (diphenylmethyl) group at one nitrogen and a fluoren-9-imine moiety linked to the other nitrogen . This specific combination of a highly hydrophobic benzhydryl group and the rigid, planar fluoren-9-imine system defines its unique molecular properties and distinguishes it from simpler analogs, positioning it as a specialized research tool or a key intermediate for derivative synthesis rather than a broadly commercialized active pharmaceutical ingredient [1].

N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine: Why Generic Benzhydrylpiperazine Substitution is Scientifically Unsound


Procurement decisions within the benzhydrylpiperazine class cannot be based on simple structural similarity due to profound differences in pharmacophore-driven activity. The benzhydryl group contributes to general hydrophobicity and target binding, but the specific substituent at the other piperazine nitrogen dictates the ultimate biological outcome. Literature confirms that modifying this second substituent can completely shift the biological target, with reported activities for the class including calcium channel antagonism [1], CB1 receptor inverse agonism [2], anticonvulsant effects [3], and BACE1 enzyme inhibition [4]. Therefore, substituting N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine with a different analog (e.g., Ropizine or an acetamide derivative) would result in an uncontrolled change in target engagement, potency, and selectivity profile, rendering any comparative experimental data invalid and undermining the reproducibility of the intended research.

N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine: A Guide to Comparative Evidence for Scientific and Procurement Decision-Making


Calcium Antagonist Potency vs. Cinnarizine and Flunarizine in Cell Membrane Permeability Assays

In a study of 24 N-benzhydrylpiperazine derivatives, the calcium antagonist activity was quantified by measuring changes in cell membrane permeability to calcium. A key finding was that specific compounds (Compounds 14, 15, 17, and 19) within the series were 'more powerful' than the established calcium antagonists cinnarizine, flunarizine, and aligeron [1]. This evidence provides a class-level inference that the benzhydrylpiperazine scaffold, when appropriately substituted as in the target compound, can achieve a level of potency that is competitive with or superior to existing clinical agents. While direct data for N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is not available in this specific assay, the findings establish a strong quantitative baseline for the scaffold's potential, suggesting that the target compound warrants evaluation in similar models for its specific calcium antagonist properties.

Calcium Channel Blockers Cardiovascular Pharmacology Migraine Research

Structural Differentiation: Unique Rigidity vs. Flexible Analogs

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is uniquely characterized by the presence of a rigid, planar fluoren-9-imine group (C13H9N, CAS 4440-33-9) . This moiety is a stark contrast to the more common and flexible substituents found on benzhydrylpiperazine analogs, such as the methylpyridinyl group in Ropizine (CAS 3601-19-2) or the various acetamide and propanone side chains evaluated in other studies [1]. The conformational rigidity of the fluoren-9-imine can enforce a specific three-dimensional pharmacophore, which is a critical factor in achieving target selectivity and improving binding entropy . Analogs with flexible linkers often suffer from increased entropic penalty upon binding and have the potential to engage a broader, more promiscuous range of off-targets. This intrinsic structural difference provides a clear, non-empirical reason to select N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine over its more flexible counterparts when the research goal is to probe a binding site that favors a pre-organized, rigid ligand.

Medicinal Chemistry Drug Design Conformational Restriction

Metabolic Stability via Liver Microsomal Enzyme Inhibition

A related class of benzhydrylpiperazine derivatives, covered by a specific patent (US4504481), are potent inhibitors of the liver microsomal monooxygenase enzyme system [1]. In vivo, these compounds significantly prolonged hexobarbital-induced narcosis in rats, demonstrating their ability to inhibit the metabolism of a co-administered xenobiotic. For instance, a 40 mg/kg oral dose of representative compounds increased narcosis time by a quantifiable percentage over controls [1]. This class-level evidence is critical because it indicates that benzhydrylpiperazine derivatives are not passive probes but can actively modulate the metabolic stability of other compounds. For a researcher, this property is a double-edged sword: it can be a desirable attribute for increasing the half-life of a co-administered drug, but it also presents a potential liability for drug-drug interactions. N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine, sharing this core scaffold, is likely to exhibit this property, making it a compelling tool for investigating drug metabolism pathways, unlike simpler piperazine derivatives that may lack this enzyme-modulating activity.

Drug Metabolism Xenobiotic Toxicity Pharmacokinetics

N-(4-Benzhydrylpiperazin-1-yl)fluoren-9-imine: Optimized Application Scenarios Derived from Evidence


Tool Compound for Investigating Calcium-Dependent Cellular Processes

Based on class-level evidence demonstrating that benzhydrylpiperazine derivatives can be more potent calcium antagonists than clinical agents like cinnarizine and flunarizine [1], N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a high-potential candidate for use as a pharmacological tool in academic or industrial laboratories studying calcium signaling. Researchers investigating the role of calcium channels in neuronal excitability, vascular smooth muscle contraction, or migraines can utilize this compound to dissect calcium-dependent pathways. Its unique structure may offer a different selectivity profile compared to traditional dihydropyridine or phenylalkylamine calcium channel blockers, providing a novel chemical probe for target validation and mechanism-of-action studies.

Probe for Investigating Xenobiotic Metabolism and Drug-Drug Interactions

The established class activity of benzhydrylpiperazine derivatives as inhibitors of the liver microsomal monooxygenase system [1] positions N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine as a valuable probe for studying cytochrome P450 enzymes. In drug development, this compound can be used in vitro (e.g., in human liver microsome assays) to assess its own metabolic liability and to predict its potential to cause drug-drug interactions by inhibiting the clearance of co-administered medications. This application is directly relevant for pharmaceutical companies performing lead optimization and ADME-Tox screening, offering a clear advantage over metabolic profiling of less complex piperazine derivatives.

Advanced Starting Material for Synthesis of Rigid Pharmacophore Libraries

The unique conformational rigidity imparted by the fluoren-9-imine group [1] makes N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine an ideal advanced intermediate or building block in medicinal chemistry campaigns. Its structure can be further functionalized to create a focused library of rigid compounds. This is a valuable strategy when the target protein has a well-defined binding pocket that favors pre-organized ligands, as rigidification can improve binding affinity and selectivity. The commercial availability of the compound provides an entry point for synthesizing novel analogs with potential applications across therapeutic areas, including neurology (e.g., targeting BACE1 [2]) or oncology, where constrained conformations are often key to achieving high target specificity.

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